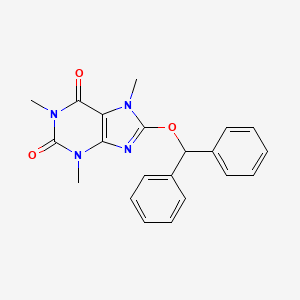
N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMG-1 is a glycine transporter type 2 (GlyT2) inhibitor, which means it can regulate the levels of glycine in the brain.
Mecanismo De Acción
EMG-1 exerts its effects by inhibiting the N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of excitatory neurotransmission. By inhibiting N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, EMG-1 increases the levels of glycine in the brain, which can lead to a reduction in excitatory neurotransmission and a decrease in pain and other symptoms.
Biochemical and Physiological Effects
EMG-1 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can lead to a reduction in pain and other symptoms. EMG-1 has also been found to improve cognitive function and reduce negative symptoms in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMG-1 has several advantages for lab experiments. It is a potent and selective inhibitor of N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, which makes it an ideal tool for studying the role of glycine in various physiological and pathological processes. However, EMG-1 has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, EMG-1 has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of EMG-1. One direction is to further investigate its potential applications in the treatment of chronic pain and schizophrenia. Another direction is to study the long-term effects of EMG-1 on the brain and other organs. Additionally, there is a need for further studies to optimize the synthesis and formulation of EMG-1 for potential clinical use. Finally, there is a need for studies to investigate the safety and efficacy of EMG-1 in humans.
Aplicaciones Científicas De Investigación
EMG-1 has shown promising results in various scientific research applications. One such application is in the treatment of chronic pain. EMG-1 has been found to be effective in reducing neuropathic pain in animal models. It has also been studied for its potential application in the treatment of schizophrenia. EMG-1 has been found to improve cognitive function and reduce negative symptoms in animal models of schizophrenia.
Propiedades
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-17-12-8-6-10-15(17)20(26(3,22)23)13-18(21)19-14-9-5-7-11-16(14)24-2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIZCOIPMMCNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzylthio)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3534641.png)

![N-(3-acetylphenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3534660.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534661.png)
![1-(2-chlorobenzyl)-8-[(2-chlorobenzyl)oxy]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534671.png)
![8-[(4-chlorophenyl)thio]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534679.png)

![1-(4-bromobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534702.png)
![3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3534707.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3534716.png)


![N-isopropyl-2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3534741.png)